![molecular formula C17H18N6O B6434191 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one CAS No. 1235623-59-2](/img/structure/B6434191.png)
2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one, also known as BDZ-PIP, is a novel benzodiazepine derivative that has recently been synthesized and studied for its potential therapeutic application. It has been shown to possess a variety of properties, including anxiolytic, anticonvulsant, and antinociceptive activities, making it a promising candidate for the treatment of various neurological disorders.
Wirkmechanismus
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one is still not fully understood. However, it is believed to act as a partial agonist at the GABA-A receptor, which is involved in the regulation of anxiety and seizure activity. In addition, 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one has been shown to modulate the activity of the serotonin and dopamine systems, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one has been shown to possess a variety of biochemical and physiological effects. In animal models, it has been shown to reduce anxiety levels, reduce seizure activity, and reduce chronic pain. In addition, it has been shown to reduce the symptoms of alcohol withdrawal and enhance the effects of other therapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one in laboratory experiments is its high solubility in aqueous solutions, which makes it easy to work with. In addition, it has been shown to possess a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of various neurological disorders. However, one limitation of using 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one in laboratory experiments is that it is not yet approved for clinical use, making it difficult to study its therapeutic effects in humans.
Zukünftige Richtungen
In the future, more research is needed to further understand the mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one and to determine its potential therapeutic applications in humans. In addition, further research is needed to determine the optimal dosage and route of administration for 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one, as well as to assess its potential side effects. Furthermore, further research is needed to explore the potential synergistic effects of 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one with other therapeutic agents. Finally, further research is needed to explore the potential use of 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one in the treatment of other neurological disorders, such as depression, addiction, and schizophrenia.
Synthesemethoden
2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one was synthesized by a three-step synthesis method, which involves the condensation of 1H-1,3-benzodiazole-1-yl acetate with 4-(pyrimidin-2-yl)piperazin-1-yl ethan-1-one, followed by a cyclization reaction with acetic anhydride, and finally a deprotection of the piperazin-1-yl group with hydrochloric acid. The synthesized compound was then purified by column chromatography and characterized by 1H-NMR, 13C-NMR, and Mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one has been studied for its potential therapeutic application in the treatment of various neurological disorders. It has been shown to possess anxiolytic, anticonvulsant, and antinociceptive activities in animal models, suggesting that it may be a useful therapeutic agent for the treatment of anxiety, epilepsy, and chronic pain. In addition, 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one has been studied for its potential to reduce the symptoms of alcohol withdrawal, and its ability to enhance the effects of other therapeutic agents.
Eigenschaften
IUPAC Name |
2-(benzimidazol-1-yl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c24-16(12-23-13-20-14-4-1-2-5-15(14)23)21-8-10-22(11-9-21)17-18-6-3-7-19-17/h1-7,13H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTFTRIMOONSGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d]imidazol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.